molecular formula C21H23NO4 B1440871 (S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 203854-59-5

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No. B1440871
CAS RN: 203854-59-5
M. Wt: 353.4 g/mol
InChI Key: WVHQNPPGMKCPTP-GOSISDBHSA-N
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Description

“(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It is a solid substance . This compound is used in the field of chemistry for various applications .


Synthesis Analysis

The synthesis pathway for this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester.


Molecular Structure Analysis

The molecular weight of this compound is 355.38 g/mol . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .


Chemical Reactions Analysis

This compound is used for preparing stapled peptides by ring closing metathesis .


Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 355.38 g/mol . The InChI key for this compound is JBIRUWVMQYLPPX-SFHVURJKSA-N .

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid: is widely used in the field of peptide synthesis. The Fmoc group serves as a protective group for amino acids during the synthesis process. It is particularly useful because it can be removed under mild base conditions without affecting the peptide chain . This compound is essential for synthesizing complex peptides and proteins that have applications in drug development and biochemical research.

Green Chemistry

In the realm of green chemistry, this compound is employed for the Fmoc protection of amines and amino acids in aqueous media. This method is environmentally friendly and chemoselective, which is crucial for sustainable chemical practices . It allows for the protection of amino groups in the presence of ambident nucleophiles without the need for harsh reagents or conditions.

Hydrogel Formation

Fmoc amino acids: are effective low molecular weight hydrogelators. Hydrogels formed from these compounds have significant implications in biomedical applications, such as tissue engineering and drug delivery systems . The type of hydrogel and its properties can be tailored by the specific amino acid used and the pH of the system, providing a versatile tool for creating biomaterials.

Pharmaceutical Intermediates

This compound is also utilized as a pharmaceutical intermediate. It plays a role in the synthesis of various pharmaceutical agents, acting as a building block for more complex molecules . Its use in this field underscores the importance of Fmoc-protected amino acids in developing new medications and therapeutic agents.

Supramolecular Chemistry

In supramolecular chemistry, Fmoc-(S)-2-(aminomethyl)-3-methylbutanoic acid contributes to the self-assembly of molecules into larger structures. These structures have potential applications in creating new materials with unique properties, such as responsive or adaptive materials .

Catalyst-Free Reactions

The compound’s ability to undergo reactions in aqueous media without the need for a catalyst is a significant advantage in chemical synthesis. This property is particularly beneficial in designing catalyst-free synthetic routes, which are simpler and more cost-effective .

Chemoselective Reactions

Its chemoselective reaction profile makes it an invaluable tool for selective synthesis. Chemoselectivity is essential when multiple reactive groups are present, and a specific reaction pathway is desired .

Crystal Engineering

The compound’s role in crystal engineering is linked to its ability to form gels and influence the packing of molecules in the solid state. Understanding these interactions can lead to the design of materials with desired crystalline properties .

Safety And Hazards

The compound is labeled with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

This compound is used for preparing stapled peptides by ring closing metathesis . It is a Fmoc-protected amino acid that can be used to create peptide libraries . This suggests potential applications in peptide synthesis and drug discovery.

properties

IUPAC Name

(2S)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)18(20(23)24)11-22-21(25)26-12-19-16-9-5-3-7-14(16)15-8-4-6-10-17(15)19/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHQNPPGMKCPTP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40719306
Record name (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3-methylbutanoic acid

CAS RN

203854-59-5
Record name (2S)-2-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]methyl]-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203854-59-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40719306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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